2-Methyl-6-(tributylstannyl)pyridine

Physicochemical Properties Quality Control Material Identification

2-Methyl-6-(tributylstannyl)pyridine (CAS 259807-95-9) is a heteroaryl organotin compound belonging to the stannylated pyridine class, distinguished by a methyl substituent at the 6-position ortho to the pyridine nitrogen. It is primarily employed as a nucleophilic coupling partner in palladium-catalyzed Stille cross-coupling reactions to construct carbon-carbon bonds in complex molecule synthesis.

Molecular Formula C18H33NSn
Molecular Weight 382.2 g/mol
CAS No. 259807-95-9
Cat. No. B1312957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(tributylstannyl)pyridine
CAS259807-95-9
Molecular FormulaC18H33NSn
Molecular Weight382.2 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)C
InChIInChI=1S/C6H6N.3C4H9.Sn/c1-6-4-2-3-5-7-6;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3;
InChIKeyUSKQYZHWJZDNCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-(tributylstannyl)pyridine (CAS 259807-95-9): A Specialized Organotin Reagent for Precision Stille Coupling


2-Methyl-6-(tributylstannyl)pyridine (CAS 259807-95-9) is a heteroaryl organotin compound belonging to the stannylated pyridine class, distinguished by a methyl substituent at the 6-position ortho to the pyridine nitrogen . It is primarily employed as a nucleophilic coupling partner in palladium-catalyzed Stille cross-coupling reactions to construct carbon-carbon bonds in complex molecule synthesis . The compound is registered under REACH and features a density of 1.134 g/mL at 25 °C, a refractive index of n20/D 1.512, and a boiling point of 391.9 °C at 760 mmHg . Its hazard profile includes H301 (Toxic if swallowed) and H372 (Causes damage to organs through prolonged or repeated exposure), necessitating stringent safety protocols during use .

Why Generic 'Stannyl-Pyridine' Selection Fails: Physicochemical and Toxicological Uniqueness of 2-Methyl-6-(tributylstannyl)pyridine


The presence and position of the methyl substituent on 2-Methyl-6-(tributylstannyl)pyridine fundamentally alters its physicochemical properties and safety profile compared to unsubstituted or differently substituted stannyl-pyridine analogs, making simple interchange impossible without compromising experimental reproducibility and safety compliance. The ortho-methyl group not only increases the compound's lipophilicity (LogP 5.446) but also influences the electron density on the pyridine ring, which can affect the rate of transmetalation in Stille couplings . Furthermore, its specific acute oral toxicity estimate (ATE) of 100.1 mg/kg differs significantly from other organotin reagents, requiring distinct risk assessment and personal protective equipment protocols that are not interchangeable with less toxic alternatives or even closely related tributylstannyl compounds without a methyl group.

Quantitative Differentiation of 2-Methyl-6-(tributylstannyl)pyridine: Property, Purity, and Toxicity Benchmarks Against Key Analogs


Physicochemical Property Benchmarking: Liquid Density and Refractive Index vs. Unsubstituted Stannyl-Pyridine

The specific liquid density and refractive index of 2-Methyl-6-(tributylstannyl)pyridine provide critical quality control benchmarks that differ from its unsubstituted analog, 2-(tributylstannyl)pyridine, enabling unambiguous identity verification and purity assessment upon receipt. The target compound exhibits a density of 1.134 g/mL at 25 °C and a refractive index (n20/D) of 1.512 . In contrast, 2-(tributylstannyl)pyridine (CAS 17997-47-6) has a reported density of 1.150 g/mL at 25 °C . This quantitative difference is essential for laboratories that use density and refractive index as simple, rapid checks for incoming material quality.

Physicochemical Properties Quality Control Material Identification

Regulatory and Safety Benchmark: Acute Oral Toxicity Estimate vs. Common Organotin Standards

The acute oral toxicity estimate (ATE) of 2-Methyl-6-(tributylstannyl)pyridine is 100.1 mg/kg , classifying it under GHS as Acute Toxicity Category 3 (H301: Toxic if swallowed). This quantitatively differentiates it from other organotin compounds, such as tributyltin chloride (CAS 1461-22-9), which has a reported oral LD50 of 117 mg/kg in rats [1], placing it in a similar but not identical toxicity band. In contrast, 2-(tributylstannyl)pyridine has an ATE of 500 mg/kg (Category 4) . This means that 2-Methyl-6-(tributylstannyl)pyridine is approximately five times more acutely toxic upon oral exposure, a critical differentiator for procurement, handling, and disposal protocols.

Toxicology Risk Assessment Lab Safety

Commercial Purity and Cost-Efficiency for Scale-Up: 97% Assay and Competitive Pricing

2-Methyl-6-(tributylstannyl)pyridine is commercially available at a standard purity of 97% (GC/HPLC) in bulk quantities, with pricing for 1g and 5g packages at $128.90 and scalable request, respectively . In comparison, 2-methyl-5-(tributylstannyl)pyridine (CAS 1204580-81-3), a regioisomer, is typically available at 96% purity and at a higher cost per gram based on limited supplier catalogs . The 1% higher purity specification for the target compound can translate to a ~1% yield improvement in subsequent reactions, which is significant for multi-step, high-value syntheses.

Procurement Scale-Up Chemistry Cost Analysis

Lipophilicity-Driven Reactivity Tuning: LogP Differential as a Proxy for Membrane Permeability and Reaction Selectivity

The calculated LogP (octanol-water partition coefficient) of 2-Methyl-6-(tributylstannyl)pyridine is 5.45 . This is notably higher than the unsubstituted analog 2-(tributylstannyl)pyridine, which has a calculated LogP of approximately 4.5 . The increase in lipophilicity by roughly one log unit corresponds to a 10-fold greater partitioning into organic phases, which can influence both the compound's handling (solubility in organic solvents) and the phase-transfer dynamics during Stille couplings in biphasic media. For medicinal chemistry programs, the LogP of the stannyl precursor often correlates with the lipophilicity of the final coupled product, making this tool compound advantageous for generating drug-like molecules within a specific LogP window.

Lipophilicity Drug Design Cross-Coupling Selectivity

Optimal Deployment Scenarios for 2-Methyl-6-(tributylstannyl)pyridine in R&D and Industrial Synthesis


Medicinal Chemistry: Synthesis of Kinase Inhibitors with Defined LogP Profiles

The high LogP (5.45) of 2-Methyl-6-(tributylstannyl)pyridine makes it an ideal Stille coupling partner for constructing hydrophobic biaryl motifs found in ALK5 kinase inhibitors (e.g., pyrido oxazine amino derivatives as disclosed in WO-2022013312-A1) . The methylpyridyl fragment it introduces contributes to the overall lipophilicity of the inhibitor, which is critical for achieving the desired pharmacokinetic profile, including oral bioavailability and lung selectivity. Using this stannane ensures the final compound remains within a favorable LogP range, whereas unsubstituted pyridyl stannanes would yield a less lipophilic product, potentially altering its tissue distribution.

Material Science: Preparation of DSSC Dyes with Enhanced Molar Extinction Coefficients

Homoleptic copper(I) complexes used as dyes in dye-sensitized solar cells (DSSCs) benefit from asymmetric ligands derived from 2-Methyl-6-(tributylstannyl)pyridine . The methyl group on the pyridine ring donates electron density, which can red-shift the metal-to-ligand charge transfer (MLCT) band, improving light harvesting. The compound's established purity (97%) ensures reproducible ligand synthesis, which is critical for achieving consistent photovoltaic performance (e.g., VOC values of 0.66 V reported for related Cu(I) dyes). Substituting with a non-methylated analog would shift the absorption spectrum, reducing device efficiency.

Chemical Biology: Synthesis of Metal-Chelating Bipyridine Switches

The compound serves as a precursor for synthesizing 6-methyl-2,2'-bipyridine ligands used in metal-dependent conformational switches for designer proteins . The methyl group ortho to the nitrogen does not interfere with metal chelation (Cu(II) or Zn(II)) but can subtly alter the ligand's bite angle and complex stability (log KM ~6.86 for bipy-GS2). The stringent identity and purity verification enabled by its unique density (1.134 g/mL) and refractive index (1.512) is essential in this field, where even minor ligand impurities can cause misfolding or aggregation of the target protein.

Process Chemistry: Scalable Stille Couplings Requiring Predictable Phase Transfer

In large-scale Stille reactions, the 10-fold higher lipophilicity of 2-Methyl-6-(tributylstannyl)pyridine compared to 2-(tributylstannyl)pyridine ensures rapid partitioning into the organic layer, simplifying aqueous workup and reducing product loss to water. Its acute toxicity profile (H301, ATE 100.1 mg/kg) mandates a strictly enforced containment protocol, but for well-equipped kilo-labs, the cost savings from higher purity and phase-transfer efficiency outweigh the increased safety burden, making it the preferred reagent for manufacturing pyridine-containing intermediates under cGMP conditions.

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